molecular formula C15H20N2O4 B12570359 N-Butanoyl-L-phenylalanylglycine CAS No. 201020-33-9

N-Butanoyl-L-phenylalanylglycine

Cat. No.: B12570359
CAS No.: 201020-33-9
M. Wt: 292.33 g/mol
InChI Key: CBYXHIXKUHMKBI-LBPRGKRZSA-N
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Description

N-Butanoyl-L-phenylalanylglycine is a synthetic compound that combines the structural features of butanoic acid, phenylalanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butanoyl-L-phenylalanylglycine typically involves the condensation of butanoic acid with L-phenylalanine and glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the amino acids and butanoic acid under controlled conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butanoyl-L-phenylalanylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Butanoyl-L-phenylalanylglycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butanoyl-L-phenylalanylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or modulate immune responses by affecting cytokine production.

Comparison with Similar Compounds

Similar Compounds

    N-Butanoyl-L-homoserine lactone: A related compound involved in quorum sensing in bacteria.

    N-Butanoyl-L-alanine: Another similar compound with potential biological activity.

Uniqueness

N-Butanoyl-L-phenylalanylglycine is unique due to its specific combination of butanoic acid, phenylalanine, and glycine, which imparts distinct chemical and biological properties

Properties

CAS No.

201020-33-9

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

2-[[(2S)-2-(butanoylamino)-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C15H20N2O4/c1-2-6-13(18)17-12(15(21)16-10-14(19)20)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1

InChI Key

CBYXHIXKUHMKBI-LBPRGKRZSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O

Canonical SMILES

CCCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O

Origin of Product

United States

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